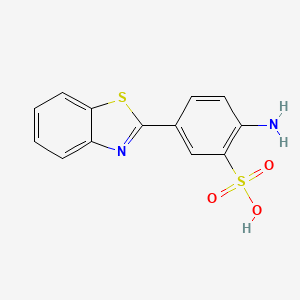
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Phenyl and Tolyl Groups: The initial step involves the formation of the phenyl and tolyl groups through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the intermediate with dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group.
Final Assembly and Hydrochloride Formation: The final step involves the combination of the intermediate compounds under acidic conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylaminoethoxy group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane: The non-hydrochloride form.
1-Phenyl-1-(2-tolyl)-1-(2-aminoethoxy)ethane: Lacks the dimethyl groups.
1-Phenyl-1-(2-tolyl)-1-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a dimethylamino group.
Uniqueness: 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
32102-34-4 |
|---|---|
分子式 |
C19H26ClNO |
分子量 |
319.9 g/mol |
IUPAC 名称 |
dimethyl-[2-[1-(2-methylphenyl)-1-phenylethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-16-10-8-9-13-18(16)19(2,21-15-14-20(3)4)17-11-6-5-7-12-17;/h5-13H,14-15H2,1-4H3;1H |
InChI 键 |
XVMHFCHHPZLLTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


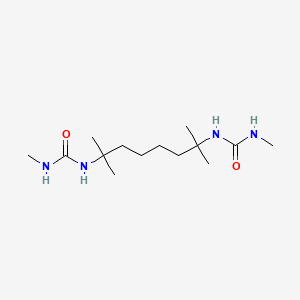
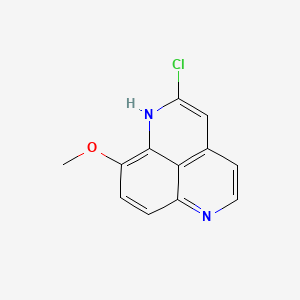

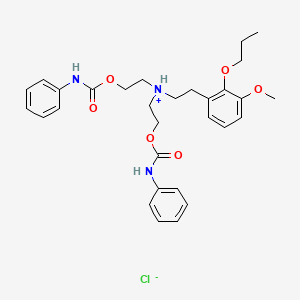
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
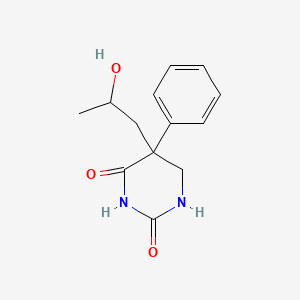
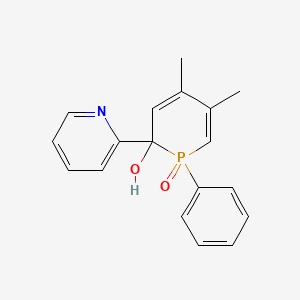
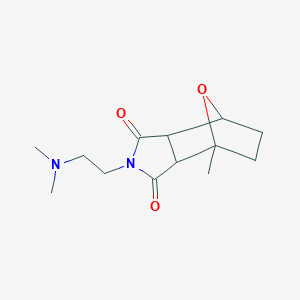


![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
